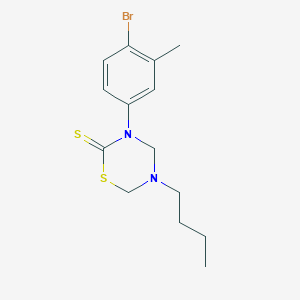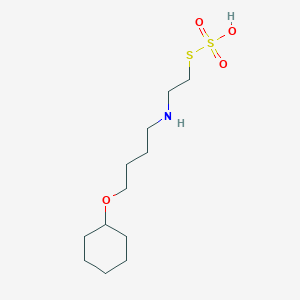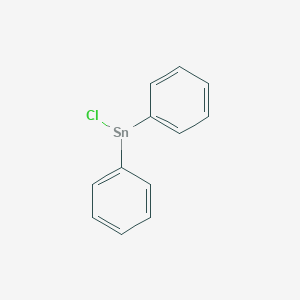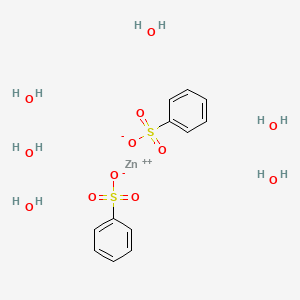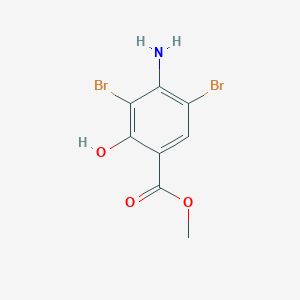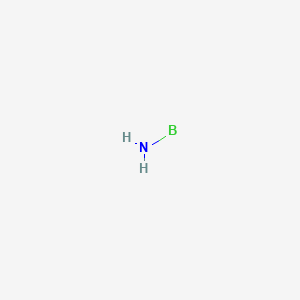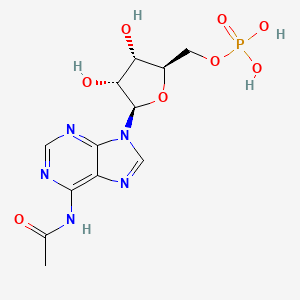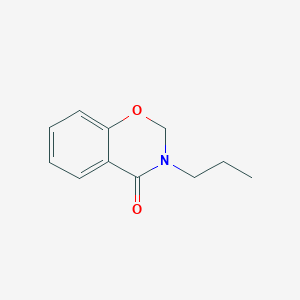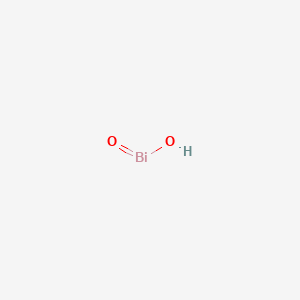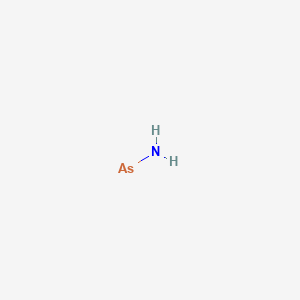
Aminoarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsinous amide is a chemical compound characterized by the presence of an arsenic atom bonded to an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arsinous amide can be synthesized through several methods. One common approach involves the reaction of an arsenic trichloride with an amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, arsinous amide is produced using large-scale reactors where precise control of temperature and pressure is maintained. The use of catalysts can enhance the efficiency of the reaction, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Arsinous amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsinic acid derivatives.
Reduction: Reduction reactions can convert arsinous amide to arsine.
Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Arsinic acid derivatives.
Reduction: Arsine.
Substitution: Various substituted arsenic compounds.
Aplicaciones Científicas De Investigación
Arsinous amide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoarsenic compounds.
Biology: Research into its biological activity has shown potential for use in antimicrobial agents.
Medicine: Studies are exploring its potential as a therapeutic agent for certain diseases.
Industry: It is utilized in the production of semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which arsinous amide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form complexes with proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to its potential use as an antimicrobial or therapeutic agent.
Comparación Con Compuestos Similares
Arsinic Acid: Similar in structure but contains an additional oxygen atom.
Arsine: A simpler compound with only hydrogen atoms bonded to arsenic.
Organoarsenic Compounds: A broad class of compounds with varying functional groups attached to arsenic.
Uniqueness: Arsinous amide is unique due to its specific amide functional group, which imparts distinct chemical properties and reactivity compared to other arsenic compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
AsH2N |
|---|---|
Peso molecular |
90.944 g/mol |
InChI |
InChI=1S/AsH2N/c1-2/h2H2 |
Clave InChI |
IVYZFLBDJCMVRZ-UHFFFAOYSA-N |
SMILES canónico |
N[As] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenylbis[(propan-2-yl)oxy]silane](/img/structure/B14716934.png)
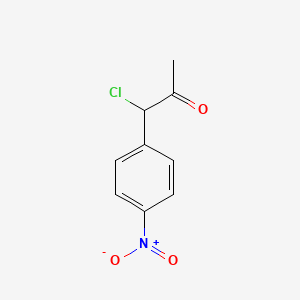
![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
